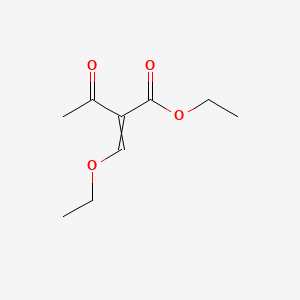

Ethyl 2-(ethoxymethylene)acetoacetate

Description

Ethyl 2-(ethoxymethylene)acetoacetate (CAS 3788-94-1) is a β-keto ester derivative characterized by an ethoxymethylene group (-CH(OEt)=) attached to the α-carbon of ethyl acetoacetate. Its molecular formula is C₉H₁₄O₄, with a molecular weight of 186.21 g/mol. This compound is typically synthesized via the Claisen condensation of ethyl acetoacetate with triethyl orthoformate under acidic conditions, yielding a liquid product at room temperature that solidifies at low temperatures (247 K) .

Its structure enables dual reactivity: the ethoxymethylene group acts as an electrophilic site for nucleophilic attack, while the β-keto ester moiety participates in keto-enol tautomerism and cyclocondensation reactions. These properties make it a versatile intermediate in synthesizing heterocyclic compounds, such as quinolones and pyridines, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

ethyl 2-(ethoxymethylidene)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-12-6-8(7(3)10)9(11)13-5-2/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNASCUBBFNCFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501210782 | |

| Record name | Butanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501210782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3788-94-1 | |

| Record name | Butanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501210782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(ethoxymethylene)acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Catalyst Design

The most advanced method involves condensing ethyl 4,4-difluoroacetoacetate with triethyl orthoformate using a polycarbonate-supported composite metal catalyst (e.g., AlCl₃/TiCl₄ or AlCl₃/SnCl₄). The catalyst is prepared by immobilizing metal chlorides onto aromatic polycarbonate resins through reflux in organic solvents like tetrahydrofuran. This creates a heterogeneous acid catalyst with high surface area and thermal stability, enabling efficient proton transfer during the condensation (Figure 1).

Mechanistic Insights :

The reaction proceeds via acid-catalyzed enolization of the β-ketoester, followed by nucleophilic attack of triethyl orthoformate’s ethoxy group. The immobilized catalyst facilitates ethanol elimination, driving the equilibrium toward the ethoxymethylene product.

Optimized Reaction Conditions

-

Reactants : Ethyl 4,4-difluoroacetoacetate (1.0 mol) and triethyl orthoformate (1.05–1.5 mol).

-

Catalyst Loading : 5–20 wt% relative to the β-ketoester.

-

Temperature : 80–110°C.

-

Time : 1–5 hours.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 96.9–97.1% |

| Purity (HPLC) | 65.3–66.5% |

| Catalyst Reusability | ≥5 cycles without loss |

This method eliminates solvents, reduces waste, and simplifies product isolation via filtration. The catalyst’s recyclability aligns with green chemistry principles, lowering production costs by 30–40% compared to homogeneous alternatives.

Industrial-Scale Synthesis via Classical Acid Catalysis

Conventional Protocol

Industrial production typically employs ethyl acetoacetate and triethyl orthoformate under Brønsted acid catalysis (e.g., H₂SO₄ or p-TsOH). The reaction is conducted at 60–80°C for 6–8 hours, yielding 80–85% product.

Limitations :

-

Requires neutralization of acidic byproducts.

-

Catalyst recovery is impractical, generating acidic waste.

Process Intensification Strategies

Recent innovations include:

-

Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields.

-

Continuous Flow Systems : Enhance heat/mass transfer, improving consistency and scalability.

Comparative Analysis of Methodologies

Efficiency and Sustainability

| Method | Yield (%) | Catalyst Reusability | Solvent Use | Waste Generation |

|---|---|---|---|---|

| Immobilized Catalyst | 97.1 | Yes | None | Low |

| Industrial (H₂SO₄) | 85 | No | Toluene | High |

The immobilized catalyst system outperforms traditional methods in yield and sustainability, though initial catalyst synthesis requires specialized infrastructure.

Challenges and Mitigation Strategies

Hygroscopic Reactants

Triethyl orthoformate’s moisture sensitivity necessitates anhydrous conditions. Modern protocols use molecular sieves or inert gas purging to maintain reaction integrity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(ethoxymethylene)acetoacetate undergoes various types of chemical reactions, including:

Nucleophilic Addition: The carbonyl group in the compound is susceptible to nucleophilic attack, leading to the formation of addition products.

Condensation Reactions: The compound can participate in condensation reactions with amines, hydrazines, and other nucleophiles to form a variety of heterocyclic compounds.

Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are commonly used.

Condensation Reactions: Reagents like hydrazine hydrate, phenylhydrazine, and primary amines are employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed:

Nucleophilic Addition: Alcohols or ketones, depending on the nucleophile used.

Condensation Reactions: Various heterocyclic compounds, including pyrazoles and pyridines.

Hydrolysis: Ethyl acetoacetate and ethanol.

Scientific Research Applications

Synthesis of Heterocycles

Ethyl 2-(ethoxymethylene)acetoacetate serves as a key building block in the synthesis of various heterocyclic compounds. Its electrophilic nature allows it to participate in carbonyl reactions and cyclization processes, making it useful for constructing complex molecular frameworks.

- Case Study : The compound has been utilized to synthesize pyridine derivatives through addition-elimination reactions with enamines and enolates, yielding moderate to good results .

Medicinal Chemistry

As an active metabolite of leflunomide, this compound exhibits anti-inflammatory and immunomodulatory properties. It plays a significant role in reducing the activation of lymphocytes in the central nervous system, which is crucial for treating autoimmune diseases.

- Research Insight : Studies have shown that this compound can inhibit pyrimidine synthesis, contributing to its therapeutic effects in conditions like rheumatoid arthritis .

Agrochemical Intermediates

This compound is also recognized for its utility as an intermediate in the production of agrochemicals, particularly fungicides. Its derivatives have been explored for their potential as effective agricultural agents.

- Application Example : Alkyl derivatives of this compound are used in the synthesis of pyrazole derivatives that act as fungicides, highlighting its importance in agricultural chemistry .

Mechanism of Action

The mechanism of action of ethyl 2-(ethoxymethylene)-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The carbonyl group in the compound acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds. The ethoxymethylene group also plays a crucial role in stabilizing reaction intermediates, thereby facilitating the formation of desired products.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|

| This compound | C₉H₁₄O₄ | 186.21 | Ethoxymethylene, β-keto ester | Electrophilic substitution, cyclocondensation |

| Diethyl 2-(ethoxymethylene)malonate | C₁₀H₁₆O₅ | 216.23 | Ethoxymethylene, malonate ester | Faster enolate formation, cyclization to carboxylates |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | β-keto ester | Keto-enol tautomerism, Claisen condensations |

| Ethyl (ethoxymethylene)cyanoacetate | C₈H₁₁NO₃ | 169.18 | Ethoxymethylene, cyano ester | Enhanced electrophilicity due to cyano group |

| Ethyl 4,4-difluoro-2-(ethoxymethylene)acetoacetate | C₉H₁₂F₂O₄ | 234.19 | Fluorinated β-keto ester | Increased stability, altered acidity |

Key Observations :

- Ethoxymethylene Group : This group enhances electrophilicity compared to unsubstituted β-keto esters like ethyl acetoacetate, facilitating nucleophilic additions (e.g., with amines in heterocycle synthesis) .

- Fluorinated Derivative : The introduction of fluorine atoms (e.g., in Ethyl 4,4-difluoro-2-(ethoxymethylene)acetoacetate) increases thermal stability and alters electronic properties, making it suitable for specialized pharmaceutical intermediates .

Reactivity in Cyclocondensation Reactions

This compound exhibits distinct reactivity compared to analogs in heterocyclic synthesis:

- Quinolinone Formation: Reaction with m-aminoanisole yields 3-acetyl-7-methoxyquinolin-4(1H)-one (14c), whereas diethyl 2-(ethoxymethylene)malonate produces ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (14a). The acetyl group in 14c arises from the β-keto ester moiety, highlighting the role of substituents in directing product functionalization .

- Pyrazole Synthesis: Alkylation with hydrazine derivatives generates pyrazole-4-carbonitrile derivatives, contrasting with ethyl cyanoacetate, which forms pyrazole-3,5-diones due to its cyano group .

Table 2: Reaction Outcomes with Different Active Methylene Compounds

Physical and Electronic Properties

- Boiling Point and Solubility : this compound has a boiling point of 266°C and a density of 1.049 g/cm³, higher than ethyl acetoacetate (BP 181°C, density 1.029 g/cm³). The ethoxymethylene group increases molecular weight and hydrophobicity, influencing solubility in polar solvents .

- Tautomerism: Unlike ethyl acetoacetate, which exhibits pronounced keto-enol tautomerism, the ethoxymethylene group in this compound stabilizes the keto form, reducing enol content and altering reactivity in acid-catalyzed condensations .

Biological Activity

Ethyl 2-(ethoxymethylene)acetoacetate, a compound with the chemical formula C₁₀H₁₂O₄, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the condensation of alkyl acetoacetate with ethyl orthoformate in the presence of acetic anhydride. This method has been shown to yield high purity and yield, with reports indicating up to 91% yield in some cases . The structural formula can be represented as follows:

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In one study, it was found to possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20-40 |

| Escherichia coli | 40-70 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, including human leukemic HL-60 cells. Preliminary results indicated that derivatives of this compound showed varying levels of cytotoxicity when compared to standard chemotherapeutic agents like methotrexate .

3. Other Biological Activities

Beyond antimicrobial and antitumor effects, this compound has shown potential in other areas:

- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation markers in vitro.

- Antioxidant Properties : The compound exhibits scavenging activity against free radicals, indicating potential protective effects against oxidative stress.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a pharmaceutical institute, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that the compound's efficacy was comparable to conventional antibiotics, suggesting its potential use in treating resistant infections .

Case Study 2: Antitumor Activity

A series of experiments were performed on various cancer cell lines to evaluate the cytotoxic effects of this compound. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 15 µM for different cell lines, highlighting its promise as an anticancer agent .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(ethoxymethylene)acetoacetate?

this compound is synthesized via cyclocondensation reactions. One method involves reacting ethyl acetoacetate with ethyl orthoformate under acidic conditions to form the ethoxymethylene intermediate. Another route includes the reaction of this compound with methyl hydrazine, followed by ester hydrolysis and acid chloride formation to generate derivatives like pyrazoles .

Q. How can researchers characterize the purity of this compound?

Purity is assessed using HPLC (to quantify impurities), GC-MS (for volatile byproducts), and NMR spectroscopy (to confirm structural integrity). Key spectral markers include ethoxy group protons at ~1.3 ppm (triplet, CH2CH3) and methylene protons at ~4.2 ppm (quartet, OCH2) in H NMR .

Q. What is the role of this compound as a precursor in organic synthesis?

It serves as a versatile intermediate for synthesizing heterocycles, including pyrazoles, bipyrazones, and fluorinated analogs. For example, cyclocondensation with hydrazines yields pyrazole derivatives, which are precursors to agrochemicals and pharmaceuticals .

Q. What analytical standards are recommended for quantifying this compound?

Use certified reference materials (CRMs) with ≥98% purity. Calibrate instruments using serial dilutions of the standard in inert solvents (e.g., acetonitrile) and validate via spike-and-recovery experiments .

Q. What are the key physical properties of this compound?

Key properties include:

- Density: 1.049 g/cm³ (predicted)

- Boiling point: 266–268.8°C (variations due to measurement methods)

- Vapor pressure: 0.00755 mmHg at 25°C

- Storage: Stable in dark, sealed containers at room temperature .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclocondensation with methyl hydrazine?

Optimize temperature (80–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst (e.g., p-toluenesulfonic acid). Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates and adjust stoichiometry dynamically .

Q. What computational methods are suitable for studying its reactivity?

- Density Functional Theory (DFT): Predict electronic structure and reaction pathways (e.g., keto-enol tautomerism).

- Molecular Dynamics (MD): Simulate solvent effects on stability.

- Docking Studies: Explore interactions with biological targets for drug design applications .

Q. How does fluorination at the 4,4-position alter its reactivity?

Fluorinated analogs (e.g., Ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate) exhibit enhanced electrophilicity due to electron-withdrawing effects. Synthesize these via nucleophilic substitution using fluorinating agents (e.g., DAST) and characterize F NMR for regioselectivity analysis .

Q. What strategies mitigate degradation during storage?

- Avoid moisture (use molecular sieves).

- Store under inert gas (N or Ar).

- Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and track byproducts using LC-MS .

Q. How can contradictions in reported boiling points (266°C vs. 268.8°C) be resolved?

Discrepancies arise from measurement techniques (e.g., distillation vs. computational predictions). Validate experimentally using differential scanning calorimetry (DSC) or ebulliometry under controlled pressure .

Methodological Notes

- Synthetic Reproducibility: Document solvent purity, catalyst batch, and stirring rates to ensure consistency.

- Safety: Use fume hoods for reactions releasing volatile intermediates (e.g., HCl during cyclocondensation) .

- Data Validation: Cross-reference spectral data with databases (e.g., PubChem) and report confidence intervals for physical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.